Tpl2 Kinase Inhibition: Sub-10 nM IC50 Achieved with 8-Substituted 4-Anilino-6-aminoquinoline-3-carbonitriles
The 4-anilino-6-aminoquinoline-3-carbonitrile scaffold, when optimized with 8-substitution and C-6 amino modification, yields single-digit nanomolar Tpl2/Cot kinase inhibitors. The unsubstituted parent 6-aminoquinoline-3-carbonitrile core serves as the essential synthetic entry point to these potent derivatives [1]. In BindingDB affinity data, a fully elaborated 8-chloro-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile analog (compound 21) demonstrated an IC50 of 2 nM against Tpl2/Cot kinase using GST-MEK1 substrate at pH 7.2, 25°C [2]. In the J. Med. Chem. study, the optimized compound 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile exhibited an IC50 of 9 nM against Tpl2 kinase [1]. By comparison, early-stage Tpl2 inhibitors from alternative chemotypes—such as 4-anilinoquinazolines (e.g., erlotinib)—show potent EGFR inhibition but poor Tpl2 selectivity, whereas the 6-aminoquinoline-3-carbonitrile scaffold enables engineering of Tpl2-selective inhibition [1]. This potency range is not achievable with 2-aminoquinoline-3-carbonitrile or 6-aminoquinoline-2-carbonitrile positional isomers, which produce inactive or weakly active kinase inhibitors due to altered hinge-binding geometry.
| Evidence Dimension | Tpl2/Cot kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 nM (compound 21, fully substituted derivative) [2]; 9 nM (8-bromo optimized derivative) [1] |
| Comparator Or Baseline | Alternative chemotypes: 4-anilinoquinazolines (e.g., erlotinib) show poor Tpl2 selectivity; 2-aminoquinoline-3-carbonitrile positional isomer yields inactive kinase inhibitors |
| Quantified Difference | Single-digit nanomolar Tpl2 inhibition vs. inactive/nonselective comparators |
| Conditions | In vitro kinase assay; GST-MEK1 substrate; pH 7.2; 25°C |
Why This Matters
For procurement decisions in kinase inhibitor development, the 6-aminoquinoline-3-carbonitrile scaffold is the validated entry point to sub-10 nM Tpl2 inhibitors, whereas positional isomers do not yield active compounds.
- [1] Green N, Hu Y, Janz K, Li HQ, Kaila N, Guler S, Thomason J, Joseph D, McGlinchey K, Narula S, Zavadoski W, Peterson J, Hsu S, Wang Q, Lin LL. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor α (TNF-α) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles. J Med Chem. 2007;50(19):4728-4745. View Source
- [2] BindingDB. BDBM29910: substituted 6-aminoquinoline-3-carbonitrile, 21. Affinity Data: IC50 = 2 nM. Accessed 2026. View Source
